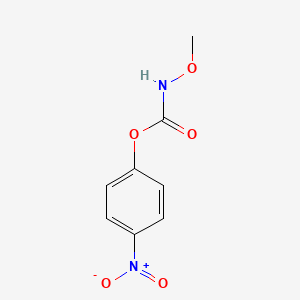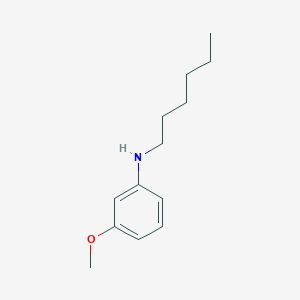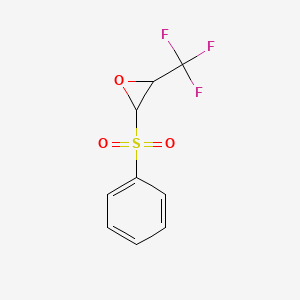![molecular formula C14H21N3 B8678680 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8678680.png)
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine ring substituted with a methyl group, which is connected to an indole moiety through a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized or obtained commercially. The methylation of piperazine can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to the Indole Moiety: The indole derivative is then synthesized separately. The connection between the piperazine and indole moieties is established through a nucleophilic substitution reaction. This involves the reaction of the methylated piperazine with an indole derivative that has a leaving group, such as a halide, at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or indole moieties can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, while the indole moiety can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olanzapine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Masitinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. Its combination of a piperazine ring and an indole moiety provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.
属性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC 名称 |
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N3/c1-16-7-9-17(10-8-16)11-12-3-2-4-14-13(12)5-6-15-14/h2-4,15H,5-11H2,1H3 |
InChI 键 |
ABZBUWYXTJHJKI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=C3CCNC3=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8678643.png)





![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8678664.png)



